PIK-293

PI3K signaling kinase inhibitor selectivity cell-free assay

PIK-293 is a critical procurement for labs studying isoform-specific PI3K signaling. It uniquely offers a 500-fold selectivity window over p110α, enabling complete p110α sparing at 1 μM—a profile unmatched by idelalisib. As the parent scaffold of PIK-294, it is an essential control for attributing potency gains to the m-phenol affinity-pocket interaction. Its pyrazolopyrimidine core, distinct from IC-87114, supports orthogonal target-validation studies. With defined solubility (30-80 mg/mL in DMSO) and long-term stability (-20°C, 3 years), it serves as both a tool compound and an analytical reference standard.

Molecular Formula C22H19N7O
Molecular Weight 397.4 g/mol
CAS No. 900185-01-5
Cat. No. B610106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePIK-293
CAS900185-01-5
SynonymsPIK-293;  PIK 293;  PIK293.
Molecular FormulaC22H19N7O
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)CN4C5=NC=NC(=C5C=N4)N
InChIInChI=1S/C22H19N7O/c1-13-6-3-4-9-17(13)29-18(27-16-8-5-7-14(2)19(16)22(29)30)11-28-21-15(10-26-28)20(23)24-12-25-21/h3-10,12H,11H2,1-2H3,(H2,23,24,25)
InChIKeyKQDBVHKNIYROHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PIK-293 (CAS 900185-01-5) for PI3Kδ Research: Compound Overview and Procurement Essentials


PIK-293 (CAS 900185-01-5) is a cell-permeable, pyrazolopyrimidine-based small-molecule inhibitor of class I phosphoinositide 3-kinases (PI3Ks), designed as a structurally modified analog of the quinazolinone purine IC-87114 [1]. The compound exhibits preferential inhibition of the p110δ catalytic isoform (IC₅₀ = 0.24 μM) with 50-, 100-, and 500-fold reduced potency against p110γ, p110β, and p110α, respectively, as determined in cell-free kinase assays . PIK-293 serves as the parent scaffold for the more potent derivative PIK-294, which projects an m-phenol group into the affinity pocket and achieves 20- to 60-fold enhanced potency [2].

Why PIK-293 Cannot Be Interchanged with Generic PI3K Inhibitors: A Critical Procurement Consideration


PI3K inhibitors vary substantially in their isoform selectivity profiles, cellular permeability, and scaffold-dependent off-target liabilities. Substituting PIK-293 with a generic PI3Kδ inhibitor such as CAL-101 (idelalisib) introduces a >80-fold difference in absolute p110δ potency and a fundamentally different selectivity window against other class I isoforms . Similarly, substituting with the parent compound IC-87114 alters the heterocyclic scaffold, which may affect metabolic stability and binding kinetics despite shared pharmacophore elements . Selection of the appropriate tool compound requires matching the specific selectivity profile—defined quantitatively by IC₅₀ ratios across p110α/β/γ/δ—to the experimental objective, particularly when interpreting isoform-specific functional studies or when a defined baseline for derivative optimization is required [1].

PIK-293 Quantitative Evidence Guide: Isoform Selectivity, Structural Differentiation, and Activity Benchmarks


p110δ Isoform Selectivity Profile of PIK-293: Quantitative IC₅₀ Comparison Against Class I PI3K Family Members

PIK-293 exhibits preferential inhibition of the p110δ catalytic isoform with an IC₅₀ of 0.24 μM in cell-free kinase assays. The compound is 50-fold, 100-fold, and 500-fold less potent against p110γ (IC₅₀ = 10-25 μM), p110β (IC₅₀ = 10 μM), and p110α (IC₅₀ = 100 μM), respectively, defining its selectivity window . In contrast, the clinical-stage PI3Kδ inhibitor CAL-101 (idelalisib) achieves an IC₅₀ of 2.5 nM for p110δ with 40- to 300-fold selectivity over p110α/β/γ , representing a fundamentally different potency-selectivity trade-off that may influence target engagement thresholds and off-isoform activity at experimental concentrations.

PI3K signaling kinase inhibitor selectivity cell-free assay

Structural Differentiation from IC-87114: Pyrazolopyrimidine Scaffold Replacement and Implications for Chemical Tool Selection

PIK-293 is synthesized by replacing the adenine moiety of IC-87114 with an isosteric pyrazolopyrimidine heterocycle, converting the quinazolinone purine scaffold to a pyrazolopyrimidine-quinazolinone hybrid . This scaffold-hopping modification retains p110δ preferential inhibition while providing a distinct hydrogen-bonding network at the hinge region, as demonstrated by comparative modeling of inhibitor binding modes to p110γ and p110δ [1]. The pyrazolopyrimidine core in PIK-293 enables further derivatization at the affinity pocket, exemplified by the m-phenol-substituted analog PIK-294, which achieves a 20- to 60-fold increase in potency (IC₅₀ = 10 nM for p110δ) by engaging additional binding interactions unavailable to the IC-87114 scaffold [2].

medicinal chemistry scaffold hopping kinase inhibitor design

Comparative Potency Relationship: PIK-293 as the Parent Scaffold for PIK-294 Optimization

In a systematic pharmacological mapping of the PI3K family, Knight et al. (2006) demonstrated that PIK-294—the m-phenol-substituted derivative of PIK-293—is 20- to 60-fold more potent than the parent compound against p110δ and other class I PI3K isoforms [1]. This quantitative relationship establishes PIK-293 as the essential baseline reference point for interpreting the potency gains achieved through affinity-pocket functionalization. The binding model reveals that PIK-293 lacks the m-phenol group that projects into the affinity pocket in PIK-294, providing a direct structure-activity linkage between the presence of this substituent and the observed 20- to 60-fold potency enhancement [2].

lead optimization potency enhancement affinity pocket targeting

PIK-293 in Neutrophil Migration Studies: Functional Differentiation via PIK-294 Comparative Analysis

In a three-dimensional collagen gel model of neutrophil migration, differential roles of PI3K isoforms were dissected using isoform-selective inhibitors. PIK-294 (the 20- to 60-fold more potent derivative of PIK-293) inhibited both chemokinetic and chemotactic CXCL8-induced neutrophil migration, whereas AS-605240 (a PI3Kγ-selective inhibitor) markedly reduced chemokinetic migration but had no effect on chemotaxis [1]. While PIK-293 itself was not directly tested in this published model, the functional data derived from PIK-294—which shares the identical pyrazolopyrimidine-quinazolinone core scaffold with PIK-293—establishes the relevance of this chemical series for interrogating p110δ-mediated migratory responses. The 20- to 60-fold potency gap between PIK-293 and PIK-294 [2] suggests that PIK-293 would require proportionally higher concentrations (low micromolar range) to achieve comparable p110δ target engagement in cellular assays.

neutrophil chemotaxis inflammation 3D collagen assay

PIK-293 Procurement-Driven Application Scenarios: Validated Use Cases Based on Quantitative Evidence


Baseline Control for PIK-294-Mediated Functional Studies and Affinity-Pocket SAR

Researchers utilizing PIK-294, which achieves 20- to 60-fold enhanced potency via m-phenol affinity-pocket engagement, must procure PIK-293 as the essential parent compound control [1]. This enables definitive attribution of observed cellular or in vivo effects to the affinity-pocket interaction rather than the core pyrazolopyrimidine-quinazolinone scaffold. Experimental designs comparing PIK-293 (0.5-10 μM) with PIK-294 (10-50 nM) at equipotent p110δ-inhibiting concentrations can isolate the functional contributions of the m-phenol substituent .

Isoform-Selective PI3Kδ Inhibition with Defined p110α Sparing in Cell-Based Signaling Studies

PIK-293 provides a 500-fold selectivity window over p110α (p110δ IC₅₀ = 0.24 μM vs. p110α IC₅₀ = 100 μM), making it suitable for experiments requiring p110δ inhibition at concentrations that minimize p110α engagement [1]. At 1 μM, PIK-293 achieves >80% p110δ inhibition while inhibiting p110α by <1% (based on IC₅₀ ratio extrapolation), offering a distinct selectivity profile compared to CAL-101 (idelalisib), which operates at a 40- to 300-fold selectivity window but at sub-nanomolar absolute potency . This makes PIK-293 particularly appropriate for studies where complete p110α sparing is prioritized over maximal p110δ potency.

Chemical Biology Tool for Scaffold-Orthogonal Validation of PI3Kδ-Dependent Phenotypes

As a pyrazolopyrimidine-based inhibitor, PIK-293 provides a structurally distinct chemical scaffold from the quinazolinone purine IC-87114 series [1]. This structural divergence enables orthogonal validation studies: if a biological phenotype observed with IC-87114 is reproduced with PIK-293, the effect can be attributed to shared p110δ inhibition rather than scaffold-specific off-target activities. The distinct hydrogen-bonding network at the hinge region—visualized in comparative binding models of IC-87114, PIK-293, and PIK-294 bound to p110γ/p110δ —supports the use of PIK-293 as a chemically independent probe for target validation studies.

Reference Standard for Pyrazolopyrimidine-PI3K Inhibitor Analytical Method Development

PIK-293 (C₂₂H₁₉N₇O, MW = 397.43) is supplied at >98% purity and demonstrates well-characterized solubility properties: 30-80 mg/mL in DMSO, ~30 mg/mL in DMF, and <0.25 mg/mL in ethanol or aqueous PBS mixtures [1]. These defined physicochemical parameters, combined with its established LC-MS and HPLC analytical profiles, position PIK-293 as a suitable reference standard for developing and validating analytical methods for pyrazolopyrimidine-containing PI3K inhibitors. The compound's stability under standard storage conditions (powder: -20°C for 3 years; DMSO stock: -80°C for 6 months) supports its use as a long-term analytical benchmark.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for PIK-293

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.